Amikacin hydrate

概要

説明

アミカシン水和物は、カナマイシンAから誘導された半合成アミノグリコシド系抗生物質です。 主に、耐性菌株のグラム陰性菌および一部のグラム陽性菌によって引き起こされる感染症の治療に使用されます 。 アミカシン水和物は、アシネトバクター・バウマニや緑膿菌などの細菌に対する有効性で知られています .

準備方法

アミカシン水和物は、カナマイシンAのアミノ基をL-(-)-γ-アミノ-α-ヒドロキシ酪酸でアシル化することにより合成されます 。 このプロセスは、カナマイシンAとアシル化剤を制御された条件下で反応させ、アミカシンを生成することを伴います 。 工業的な製造方法は、通常、発酵プロセスと化学修飾を組み合わせて、目的の化合物を得ます .

化学反応解析

アミカシン水和物は、次のようなさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、アシル化用のL-(-)-γ-アミノ-α-ヒドロキシ酪酸と、検出用のさまざまな酸化剤が含まれます 。 これらの反応から生成される主な生成物は、アミカシンとその誘導体です .

化学反応の分析

Reaction Scheme:

- Key Modification : The HABA group sterically hinders access of resistance enzymes (e.g., acetyltransferases) to critical hydroxyl and amino groups on the molecule .

Enzymatic Modifications Leading to Resistance

Resistance to amikacin primarily arises from enzymatic acetylation by AAC(6′)-Ib , which acetylates the 6′-amino group of the aminoglycoside .

Data Table: Enzymatic Resistance Mechanisms

- Inhibition Strategies :

Oxidative Damage via Metal Complexation

Amikacin forms coordination complexes with transition metals (e.g., Cu²⁺), which catalyze oxidative reactions damaging nucleic acids .

Experimental Findings:

- Cu(II)-Amikacin Complex + H₂O₂ :

Key Interactions:

- Binding Site : Decoding center near the A-site, involving hydrogen bonds with nucleotides A1408 and G1491 .

- Functional Impact :

Derivatization for Analytical Quantification

Amikacin undergoes pre-column derivatization with Hantzsch reagent (1-phenyl-1,3-butadione) for HPLC-DAD analysis .

Synergistic Interactions with Flavonoids

Co-administration with rutin hydrate enhances antibacterial activity against Gram-negative pathogens .

Data Table: MIC Values for Amikacin ± Rutin Hydrate

| Bacterial Strain | MIC (Amikacin alone, µg/mL) | MIC (Amikacin + Rutin, µg/mL) | Interaction Type |

|---|---|---|---|

| E. coli ATCC 25922 | 2 | 0.5 | Synergistic |

| P. aeruginosa ATCC 27853 | 4 | 1 | Synergistic |

| S. aureus ATCC 29213 | 1 | 0.5 | Additive |

Degradation Under Acidic Conditions

Amikacin undergoes hydrolysis in acidic environments (pH < 3), leading to loss of antibacterial activity .

Degradation Products:

科学的研究の応用

Clinical Applications

Amikacin is particularly effective against nosocomial infections and is often employed when other antibiotics fail due to resistance. It is utilized in treating:

- Urinary Tract Infections : Effective against resistant strains of Escherichia coli.

- Respiratory Infections : Used in patients with pneumonia caused by Pseudomonas aeruginosa.

- Infections Associated with Vascular Lines : Demonstrated efficacy against various Gram-negative pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii.

Case Study: Efficacy Against Resistant Strains

A study evaluated the antimicrobial activity of amikacin against 12 reference strains of both Gram-positive and Gram-negative bacteria. The results indicated that amikacin showed minimal inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, demonstrating its potency against resistant bacterial strains .

Pharmaceutical Formulations

Recent advancements focus on enhancing the delivery and efficacy of amikacin through innovative formulations:

Microparticle Delivery Systems

Research has explored the encapsulation of amikacin into microparticles for prolonged release. A study reported the development of microparticles using poly(lactic acid) (PLA) and poly(lactic acid-co-polyethylene glycol) (PLA–PEG). The encapsulation efficiency was reported at 36.5 ± 1.5 µg/mg for PLA-based particles and 106 ± 32 µg/mg for PLA–PEG-based particles, providing sustained antimicrobial action over two months .

Solid Lipid Nanoparticles (SLNs)

SLNs have been developed for pulmonary delivery to reduce dosing frequency. The study found that SLNs exhibited a two-fold reduction in MIC compared to free amikacin, indicating enhanced efficacy with fewer side effects .

| Formulation Type | Encapsulation Efficiency | Release Duration | MIC Reduction |

|---|---|---|---|

| Microparticles (PLA) | 36.5 ± 1.5 µg/mg | 2 months | Not specified |

| Microparticles (PLA-PEG) | 106 ± 32 µg/mg | 2 months | Not specified |

| Solid Lipid Nanoparticles | Not specified | >144 hours | 50% reduction |

Research Applications

Amikacin hydrate is also valuable in research settings, particularly in microbiological studies and drug resistance investigations:

- Microbial Susceptibility Testing : Amikacin is routinely used in clinical microbiology laboratories to determine antibiotic susceptibility profiles of bacterial isolates.

- Studying Drug Resistance Mechanisms : Research has focused on understanding how bacteria develop resistance to amikacin, contributing to better treatment strategies .

Case Study: Drug Resistance Mechanisms

A detailed analysis of amikacin's interaction with bacterial ribosomes revealed that it binds to the 30S subunit, leading to misreading of mRNA and faulty protein synthesis. This mechanism underscores its effectiveness against resistant strains like Mycobacterium tuberculosis .

Immunotherapeutic Potential

Emerging research suggests potential applications of amikacin in immunotherapy contexts, exploring its role in modulating immune responses alongside conventional treatments .

作用機序

類似化合物との比較

アミカシン水和物は、アミノグリコシド修飾酵素のほとんどに対して耐性があるため、アミノグリコシドの中でユニークです 。類似の化合物には次のものがあります。

カナマイシン: アミカシンが誘導される母体化合物です.

ゲンタマイシン: 同様の作用機序を持つ別のアミノグリコシド系抗生物質です.

ネオマイシン: 同様の細菌感染症に使用されますが、耐性プロファイルが異なります.

アミカシンのユニークさは、高度な耐性菌によって引き起こされる感染症を治療できる点にあり、抗生物質耐性に対抗するための貴重なツールとなっています .

生物活性

Amikacin hydrate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin. It is primarily used to treat serious infections caused by Gram-negative bacteria, including those resistant to other aminoglycosides. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, pharmacokinetics, and recent advancements in its delivery systems.

Antimicrobial Efficacy

Amikacin exhibits a broad spectrum of antibacterial activity against various pathogens. Its effectiveness is particularly noted against resistant strains of Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.

Minimum Inhibitory Concentration (MIC)

The MIC is a critical measure of an antibiotic's effectiveness. Recent studies have reported varying MIC values for amikacin against different bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Klebsiella pneumoniae | 8 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 16 |

| Acinetobacter baumannii | 32 |

These values indicate that amikacin remains effective even against multi-drug resistant organisms, making it a valuable option in clinical settings .

Amikacin acts by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism is crucial for its bactericidal effect, particularly against aerobic Gram-negative bacteria. The drug's unique structure allows it to evade some resistance mechanisms that affect other aminoglycosides.

Pharmacokinetics

The pharmacokinetic profile of amikacin is characterized by its distribution, metabolism, and elimination:

- Absorption : Amikacin is poorly absorbed orally and is typically administered via injection.

- Distribution : It distributes widely in body fluids and tissues, with a volume of distribution ranging from 0.25 to 0.5 L/kg.

- Half-life : The elimination half-life ranges from 2 to 3 hours in individuals with normal renal function.

- Excretion : Approximately 90% of the drug is excreted unchanged in urine, necessitating dose adjustments in patients with renal impairment .

Combination Therapy

Recent studies have explored the synergistic effects of amikacin when combined with other agents. For instance, a study examined the combination of rutin hydrate and amikacin against various bacterial strains. The results indicated that the combination exhibited enhanced antibacterial activity against Gram-negative bacteria, with some instances showing synergistic effects .

Case Study: Rutin Hydrate and Amikacin

In vitro studies revealed that the combination of rutin hydrate with amikacin significantly reduced MIC values for several bacterial strains:

| Strain | MIC of Amikacin (μg/mL) | MIC with Rutin Hydrate (μg/mL) | FIC Index | Interaction Type |

|---|---|---|---|---|

| Staphylococcus aureus | 64 | 1 | 0.563 | Additive |

| Klebsiella pneumoniae | 8 | 0.5 | 0.125 | Synergistic |

This study highlights the potential for combination therapies to enhance the efficacy of existing antibiotics .

Advanced Delivery Systems

Innovations in drug delivery systems aim to improve the therapeutic efficacy and reduce toxicity associated with this compound. One promising approach involves the use of niosome nanoparticles.

Niosome-Encapsulated Amikacin

Research indicates that encapsulating amikacin in niosomes enhances its antibacterial activity while minimizing cytotoxicity. Key findings include:

- Particle Size : Niosomes showed an average size range of 175.2 to 248.3 nm.

- Release Profile : A rapid release was observed within the first 8 hours, followed by sustained release over 72 hours.

- Cytotoxicity : Niosome-encapsulated amikacin demonstrated significantly lower cytotoxicity compared to free amikacin .

特性

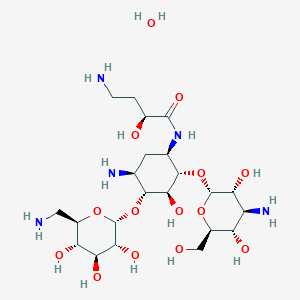

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSOZYYWEZJFSS-XTHCGPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257517-67-1 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257517-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel target has been explored for Amikacin Hydrate in the context of tuberculosis treatment? []

A1: Recent computational studies suggest that this compound could potentially inhibit Mycobacterium tuberculosis (Mtb) resuscitation from a dormant state by targeting resuscitation-promoting factor B (RpfB). [] This protein plays a crucial role in reactivating dormant Mtb, a major factor contributing to the spread of tuberculosis, especially latent tuberculosis infection. []

Q2: How does this compound compare to other potential RpfB inhibitors in silico? []

A2: Computational modeling indicates that this compound exhibits strong binding affinity to the active site of RpfB, with a binding free energy of -66.87 kcal/mol. [] This binding affinity surpasses that of the reference inhibitor, 4-benzoyl-2-nitrophenyl thiocyanate (NPT7). [] Molecular dynamics simulations further suggest that this compound forms a stable complex with RpfB, potentially hindering its function. []

Q3: Besides its antibacterial activity, has this compound been explored for other applications in disease modeling? []

A3: Yes, this compound has been employed in the development of novel hydrogel systems named "Amikagels" for creating three-dimensional tumor microenvironments (3DTMs) of breast cancer cells. [] These 3DTMs, generated by crosslinking this compound with poly(ethylene glycol) diglycidyl ether, provide a more physiologically relevant model for studying tumor behavior and drug resistance compared to traditional two-dimensional cell cultures. []

Q4: What are the implications of using this compound in generating 3DTMs for drug discovery? []

A4: Utilizing this compound-based hydrogels to create 3DTMs offers a valuable platform for studying drug resistance mechanisms in cancer. [] For instance, breast cancer 3DTMs grown on Amikagels exhibited increased resistance to chemotherapeutic drugs like mitoxantrone and doxorubicin compared to their 2D counterparts. [] This highlights the potential of such models in identifying novel therapeutic targets and developing more effective treatment strategies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。